2-Acetyl-6-methoxynaphthalene 2-Acetyl-6-methoxynaphthalene Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
6′-Methoxy-2′-acetonaphthone (6-methoxy-2-naphthylacetic acid ) is metabolite of nabumetone, a phototoxic nonsteroidal antiinflammatory drug.
6′-Methoxy-2′-acetonaphthone is suitable for use in the synthesis of 6-methoxy-2-naphthylacetic acid. It may be used in the preparation of fluorogenic aldol sensors.

Brand Name: Vulcanchem
CAS No.: 3900-45-6
VCID: VC20824099
InChI: InChI=1S/C13H12O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8H,1-2H3
SMILES: CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC
Molecular Formula: C13H12O2
Molecular Weight: 200.23 g/mol

2-Acetyl-6-methoxynaphthalene

CAS No.: 3900-45-6

Cat. No.: VC20824099

Molecular Formula: C13H12O2

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

2-Acetyl-6-methoxynaphthalene - 3900-45-6

Specification

CAS No. 3900-45-6
Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
IUPAC Name 1-(6-methoxynaphthalen-2-yl)ethanone
Standard InChI InChI=1S/C13H12O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8H,1-2H3
Standard InChI Key GGWCZBGAIGGTDA-UHFFFAOYSA-N
SMILES CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC
Canonical SMILES CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC
Appearance Powder

Introduction

Identifier TypeValue
CAS Number3900-45-6
Molecular FormulaC₁₃H₁₂O₂
IUPAC Name1-(6-methoxynaphthalen-2-yl)ethanone
Linear FormulaCH₃OC₁₀H₆COCH₃
InChI KeyGGWCZBGAIGGTDA-UHFFFAOYSA-N
SMILESCC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC

This compound is recognized by several synonyms in scientific literature and commercial contexts, including 6-methoxy-2-acetylnaphthalene, 1-(6-methoxynaphthalen-2-yl)ethanone, and 6'-methoxy-2'-acetonaphthone .

Physical and Chemical Properties

2-Acetyl-6-methoxynaphthalene exhibits distinct physical and chemical properties that define its behavior in various applications and synthesis processes. Understanding these properties is crucial for proper handling and utilization in research and industrial settings.

Physical Properties

The compound presents as a beige to yellow powder at room temperature with the following measurable physical characteristics:

PropertyValue
Molecular Weight200.23-200.24 g/mol
Physical FormPowder
ColorBeige to Yellow
Melting Point107-109 °C
Boiling Point343.4±15.0 °C at 760 mmHg
Density1.1±0.1 g/cm³
Flash Point158.9±13.9 °C
Solubility in WaterInsoluble
Exact Mass200.083725
PSA26.30000
LogP2.81
Vapour Pressure0.0±0.8 mmHg at 25°C

These physical properties influence how the compound behaves during synthesis, purification, and application processes .

Chemical Reactivity

The chemical reactivity of 2-Acetyl-6-methoxynaphthalene is primarily dictated by its functional groups. The acetyl group can participate in various reactions including reduction, oxidation, and condensation reactions. The methoxy group provides sites for potential demethylation or other transformations. These reactive sites make the compound versatile in organic synthesis, particularly in pharmaceutical applications .

The compound's stability under normal conditions makes it suitable for storage and handling in laboratory settings, though precautions should be taken regarding its potential irritant properties .

Synthesis Methods

Several methods have been developed for the synthesis of 2-Acetyl-6-methoxynaphthalene, ranging from traditional approaches to more recent catalytic methods that offer improved efficiency and selectivity.

Traditional Synthesis Approach

The most common synthesis route involves the Friedel-Crafts acylation of 2-methoxynaphthalene using acetic anhydride. A typical procedure as outlined in research literature includes:

  • Combining 2-methoxynaphthalene with LiClO₄ in nitromethane (MeNO₂)

  • Adding a catalyst such as Al(OTf)₃ (5 mol%)

  • Introducing acetic anhydride slowly at controlled temperature (typically 50°C)

  • Maintaining the reaction for 3-4 hours

  • Purification through extraction, filtration, and recrystallization

This process typically yields around 75-83% of the desired product under optimized conditions .

Advanced Catalytic Methods

Recent research has focused on developing more efficient catalytic systems. Notably, mesoporous SO₄²⁻/Al-MCM-41 molecular sieves have shown promising results as heterogeneous catalysts. The synthesis using this catalyst involves:

  • Reaction of 2-methoxynaphthalene with acetic anhydride

  • Using 1,2-dichloroethane as a solvent

  • Employing SO₄²⁻/Al-MCM-41 as the catalyst

This method offers several advantages over traditional approaches:

  • Higher conversion of 2-methoxynaphthalene

  • Improved selectivity for 2-acetyl-6-methoxynaphthalene

  • Catalyst recyclability

  • Reduced environmental impact through heterogeneous catalysis

The superior performance is attributed to the higher number of Lewis acid sites in the SO₄²⁻/Al-MCM-41 catalyst compared to other catalysts such as 0.8 N sulfuric acid, amorphous silica-alumina, H-β, USY, and H-ZSM-5 zeolites .

Applications

2-Acetyl-6-methoxynaphthalene has found diverse applications across multiple industries due to its unique properties and reactivity.

Pharmaceutical Applications

The compound serves as a key intermediate in the synthesis of naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). The synthetic pathway typically involves:

  • Acetylation of 2-methoxynaphthalene to form 2-acetyl-6-methoxynaphthalene

  • Conversion to the corresponding nitrile using tosylmethyl isocyanide (TosMIC)

  • Hydrolysis to form naproxen

This pharmaceutical application highlights the compound's importance in medicinal chemistry and drug development .

Fragrance and Perfume Industry

2-Acetyl-6-methoxynaphthalene is valued in the fragrance industry for its musk-like odor profile. It serves as an important component in:

  • High-end perfume formulations

  • Scented personal care products

  • Specialty fragrances requiring musky notes

The growing global demand for quality fragrance chemicals has increased interest in this compound, creating market opportunities for manufacturers .

Research Applications

As a biochemical reagent, 2-Acetyl-6-methoxynaphthalene is used in various research applications:

  • As a starting material for synthesis of other compounds

  • In structure-activity relationship studies

  • As a reference standard in analytical chemistry

  • For biological materials research

These research applications continue to expand as new properties and potential uses are discovered .

Hazard TypeClassification
GHS Signal WordWarning
Skin EffectCauses skin irritation
Eye EffectCauses serious eye irritation
Respiratory EffectMay cause respiratory irritation

Proper personal protective equipment (PPE) should be used when handling this compound, including gloves, eye protection, and adequate ventilation to minimize exposure risks .

Research Developments

Catalytic Innovations

Recent research has focused on developing more efficient and environmentally friendly synthesis methods. The use of mesoporous SO₄²⁻/Al-MCM-41 represents a significant advancement in the catalytic synthesis of 2-Acetyl-6-methoxynaphthalene.

Key findings from this research include:

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